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molecular formula C17H22O B3045147 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 102296-82-2

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No. B3045147
M. Wt: 242.36 g/mol
InChI Key: HHYYDVAFVOGXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127563

Procedure details

2,3,5,7-Tetrahydro-5,5,8,8-tetramethyl-1H-Benz(f)inden-1-one (14.89 g, 58.08 mmol) and NaBH4 (2.21 g, 58.5 mmol) were stirred in diethylether (200 mL) at 0° C. while EtOH (100 mL) was added slowly. This mixture was allowed to warm slowly to room temperature and then stirred at room temperature overnight. After the reaction period the mixture was poured onto crushed ice and made acidic with HCl. The organic layer was then separated and washed with 1 M HCl (1×100 mL). The volatiles were then removed from the organic layer and the residue refluxed in benzene (300 mL) with p-toluenesulfonic acid (0.12 g) using a Dean-Stark apparatus until no more H2O was evolved. The mixture was then washed with 1 M NaHCO3 (2×100 mL) and the volatiles were removed from the organic layer resulting in the isolation of a yellow oil. Recrystallization from MeOH (0° C.) resulted in the isolation of the desired product as off-white crystals (10.37 g, 74.3 percent yield).
Quantity
14.89 g
Type
reactant
Reaction Step One
Name
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:14]2[C:6](=[CH:7][C:8]3[C:9](=O)[CH2:10][CH2:11][C:12]=3[CH:13]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1.[BH4-].[Na+].[CH3:21]CO.Cl>C(OCC)C>[CH3:1][C:2]1([CH3:18])[C:14]2[C:6](=[CH:7][C:8]3[CH2:9][C:10]([CH3:21])=[CH:11][C:12]=3[CH:13]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
14.89 g
Type
reactant
Smiles
CC1(CCC(C2=CC=3C(CCC3C=C21)=O)(C)C)C
Name
Quantity
2.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
After the reaction period the mixture
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with 1 M HCl (1×100 mL)
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed from the organic layer
TEMPERATURE
Type
TEMPERATURE
Details
the residue refluxed in benzene (300 mL) with p-toluenesulfonic acid (0.12 g)
WASH
Type
WASH
Details
The mixture was then washed with 1 M NaHCO3 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the volatiles were removed from the organic layer
CUSTOM
Type
CUSTOM
Details
resulting in the isolation of a yellow oil
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH (0° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC(C2=CC=3CC(=CC3C=C21)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.37 g
YIELD: PERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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